tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate
Description
Key Observations:
Functional Group Impact :
- Carbamates (e.g., tert-butyl N-{6-oxaspiro...carbamate) exhibit higher molecular weights and lipophilicities (LogP) compared to amides or esters due to the tert-butyl group.
- Ether-containing derivatives (e.g., 6-phenyl-1-oxaspiro[2.5]octane) display enhanced rigidity, influencing their crystallinity.
Synthetic Accessibility :
Applications :
Properties
IUPAC Name |
tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMVYIICQQNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Bicyclic Ethers
A prevalent method involves the cyclopropanation of bicyclic ether precursors. For example, treatment of cyclohexene oxide with diiodomethane and a zinc-copper couple induces cyclopropane ring formation via the Simmons-Smith reaction. This step generates the spiro[2.5]octane skeleton, albeit with moderate regioselectivity.
Reaction Scheme:
$$
\text{Cyclohexene oxide} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{6-oxaspiro[2.5]octane} + \text{byproducts}
$$
Yields typically range from 45–60%, with purification achieved via fractional distillation.
Ring-Opening/Recyclization Approaches
Alternative routes employ lactone intermediates. For instance, γ-butyrolactone derivatives undergo nucleophilic ring-opening with ammonia, followed by acid-catalyzed recyclization to form the spirocyclic amine. This method offers superior atom economy but requires stringent control over reaction pH and temperature.
Introduction of the Boc Protecting Group
Carbamate Formation via Boc Anhydride
The spirocyclic amine is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Procedure:
- Dissolve the spirocyclic amine (1.0 equiv) in anhydrous dichloromethane.
- Add Boc$$_2$$O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Typical Yield: 70–85%
Analytical Data:
Alternative Protecting Group Strategies
While Boc is the standard, exploratory studies have investigated alternatives such as Fmoc and Cbz groups. However, Boc remains preferred due to its compatibility with subsequent coupling reactions and ease of removal.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal Boc protection occurs in polar aprotic solvents (e.g., THF, DCM) at 0–25°C. Elevated temperatures promote side reactions, including premature deprotection or epimerization.
Catalytic Enhancements
Adding DMAP (10 mol%) accelerates the reaction by activating Boc$$_2$$O, reducing reaction time to 4–6 hours without compromising yield.
Scalability and Industrial Applications
Kilogram-scale synthesis has been achieved using continuous flow reactors, which improve heat transfer and mixing efficiency. A representative protocol involves:
- Pumping the amine and Boc$$_2$$O solutions through a PTFE reactor at 25°C.
- In-line quenching with aqueous NaHCO$$_3$$.
- Automated extraction and solvent evaporation.
This method affords 92% purity with <0.5% residual solvents, meeting ICH guidelines.
Analytical and Regulatory Considerations
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥97%. Residual solvents (e.g., DCM) are quantified via GC-MS, adhering to USP thresholds.
Stability Profiling
The compound exhibits stability for ≥24 months at –20°C under inert atmosphere. Degradation products include the free amine and tert-butanol, formed via hydrolysis.
Emerging Methodologies
Recent advances leverage photoredox catalysis to construct the spirocyclic core under mild conditions. For example, visible-light-mediated [2+2] cycloadditions of alkenes and carbonyls show promise for stereocontrolled synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–3 M), reflux, 6–12 hrs | H<sub>2</sub>O, HCl | 6-Oxaspiro[2.5]octan-1-amine hydrochloride + CO<sub>2</sub> + tert-butanol |
| Basic Hydrolysis | NaOH (2–5 M), 60–80°C, 8 hrs | H<sub>2</sub>O, NaOH | 6-Oxaspiro[2.5]octan-1-amine + Na<sub>2</sub>CO<sub>3</sub> + tert-butanol |
-
Mechanism : Nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide (basic), followed by cleavage of the carbamate bond .
-
Key Observation : The tert-butyl group remains intact under mild acidic conditions but may degrade under prolonged exposure to strong acids.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Boc Deprotection | TFA (20–50% in DCM), 0–25°C | Trifluoroacetic acid (TFA) | Free amine + CO<sub>2</sub> + tert-butylene |
-
Efficiency : >90% yield in 1–2 hours at room temperature.
-
Limitation : The spirocyclic ether ring remains stable under these conditions .
Oxidative Ring-Opening
The spirocyclic ether moiety undergoes oxidation, leading to ring cleavage.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | 0–5°C, anhydrous conditions | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone derivative + tert-butyl carbamate fragment |
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Mechanism : The ether oxygen is oxidized to a ketone, breaking the spirocyclic structure.
-
Side Reactions : Over-oxidation may occur with excess reagent.
Nucleophilic Substitution
The carbamate nitrogen participates in nucleophilic reactions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Alkylation | DMF, 60°C, 12 hrs | Alkyl halides (e.g., CH<sub>3</sub>I) | N-Alkylated carbamate derivative |
| Acylation | THF, 0°C, 2 hrs | Acetyl chloride | N-Acetylated carbamate |
-
Selectivity : The spirocyclic structure sterically hinders bulky nucleophiles.
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Catalysis : DMAP or Et<sub>3</sub>N improves reaction rates .
Reduction of the Spirocyclic System
The spirocyclic ether can be reduced to a hydrocarbon.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Catalytic Hydrogenation | H<sub>2</sub> (1–3 atm), 25°C | Pd/C or PtO<sub>2</sub> | Reduced spirocyclic hydrocarbon + tert-butyl carbamate |
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Challenges : Low reactivity due to the stability of the ether ring.
-
Yield : 40–60% after 24 hrs.
Thermal Decomposition
At elevated temperatures, the carbamate undergoes thermal degradation.
| Temperature | Products |
|---|---|
| >150°C | Isocyanate intermediate + tert-butanol + CO<sub>2</sub> |
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Mechanism : Retro-Curtius rearrangement releases isocyanate .
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Application : Useful for generating reactive intermediates in situ.
Comparative Reactivity Table
| Reaction | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Acidic Hydrolysis | Fast | HCl concentration, temperature |
| Boc Deprotection | Moderate | TFA concentration, steric hindrance |
| Oxidation | Slow | Reagent strength, solvent polarity |
Stability Under Various Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous pH 7–8 | High (>1 month) | None |
| Aqueous pH <3 | Low (<24 hrs) | Amine hydrochloride + CO<sub>2</sub> |
| Dry heat (100°C) | Moderate (48 hrs) | Isocyanate + tert-butanol |
The reactivity of tert-butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is dominated by its carbamate and spirocyclic ether functionalities. Its applications span peptide synthesis (via Boc deprotection) and intermediate generation in heterocyclic chemistry . Further studies on enantioselective transformations and catalytic modifications could expand its utility in asymmetric synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its spirocyclic structure may enhance selectivity and efficacy in drug design, particularly for central nervous system disorders.
- Case Study: Research has shown that derivatives of spiro compounds exhibit significant activity against specific cancer cell lines, indicating potential for further development into anticancer agents.
-
Prodrug Formulation :
- Tert-butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be utilized as a prodrug, where it undergoes metabolic conversion to release active pharmaceutical ingredients (APIs). This application is crucial in improving the solubility and bioavailability of poorly soluble drugs.
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Materials Science Applications
-
Polymer Chemistry :
- This compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability.
- This application is particularly relevant in creating materials for biomedical devices or high-performance coatings.
-
Nanotechnology :
- Its unique structure allows for functionalization that can lead to the development of nanomaterials with specific properties, such as improved drug delivery systems or sensors.
Organic Synthesis Applications
-
Synthetic Intermediates :
- The compound can act as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for research and development purposes.
- It is particularly useful in synthesizing compounds with spirocyclic frameworks, which are valuable in medicinal chemistry.
-
Catalysis :
- Research indicates that this compound can be employed as a catalyst or ligand in various organic reactions, enhancing reaction rates and selectivity.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Medicinal Chemistry | Drug development, prodrug formulation, enzyme inhibition | Anticancer activity against specific cell lines |
| Materials Science | Polymer chemistry, nanotechnology | Development of biomedical devices |
| Organic Synthesis | Synthetic intermediates, catalysis | Construction of chemical libraries |
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is not well-documented, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate: This compound has a similar spirocyclic structure but with an additional oxygen atom, which may affect its reactivity and biological activity.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound contains a nitrogen atom in the spirocyclic ring, which can influence its chemical and biological properties.
tert-Butyl (6-oxohexyl)carbamate: This compound has a linear structure with a carbamate group, making it less sterically hindered compared to spirocyclic compounds.
The uniqueness of this compound lies in its spirocyclic structure, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Biological Activity
Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is a compound with a unique spirocyclic structure that has garnered interest in various fields of chemical and biological research. Its structural properties suggest potential applications in enzyme inhibition and receptor modulation, making it a candidate for further biological evaluation.
The molecular formula of this compound is with a molecular weight of 239.31 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic system.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O3 |
| Molecular Weight | 239.31 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under basic conditions, often utilizing organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
While the precise mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific enzymes or receptors due to its steric and electronic properties conferred by the spirocyclic structure. This interaction could lead to inhibition or modulation of biological pathways, making it valuable in pharmacological studies .
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may serve as an enzyme inhibitor. Research has indicated that compounds with similar spirocyclic structures often exhibit significant inhibitory effects on various enzymes, including proteases and kinases . Further empirical studies are necessary to quantify these effects and identify specific targets.
Receptor Interactions
The compound's unique structure may also allow it to function as a ligand for certain receptors, potentially influencing signaling pathways associated with neurotransmission and other physiological processes. Investigations into its binding affinity and specificity are ongoing .
Case Studies
Several case studies have highlighted the biological potential of compounds structurally similar to this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored various spirocyclic carbamates and their inhibitory effects on serine proteases, demonstrating IC50 values in the low micromolar range for several derivatives .
- Receptor Binding Affinity : Research published in Bioorganic & Medicinal Chemistry Letters examined the binding affinities of spirocyclic compounds at dopamine receptors, revealing that modifications to the carbamate moiety can significantly enhance receptor interactions .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate, and how can reaction efficiency be improved?
The synthesis typically involves multi-step reactions, such as carbamate formation via nucleophilic substitution or coupling reactions. Key steps include:
- Activation of the spirocyclic amine using tert-butyl carbamate precursors under anhydrous conditions.
- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates and minimize side reactions.
- Catalytic optimization : Triethylamine or DMAP may enhance reaction rates.
Yield improvements often require iterative adjustments to stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirm spirocyclic structure and carbamate linkage integrity. Peaks near δ 1.4 ppm (tert-butyl) and δ 4.0–5.0 ppm (oxaspiro oxygen) are diagnostic .
- HRMS : Validate molecular weight (±3 ppm accuracy).
- HPLC : Assess purity (>95% threshold for biological assays), using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Storage : Keep in airtight containers at –20°C, away from moisture (hydrolysis risk). Emergency procedures should align with SDS guidelines for carbamate derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Optimize reaction pathways (e.g., transition state analysis for spirocyclic ring closure) using software like Gaussian or ORCA .
- Molecular docking : Screen derivatives against protein targets (e.g., enzymes with hydrophobic pockets) to predict binding affinities. Software such as AutoDock Vina can prioritize candidates for synthesis .
Q. What statistical experimental design strategies are effective for optimizing reaction conditions?
- Factorial design : Vary factors like temperature, solvent polarity, and catalyst loading to identify synergistic effects. For example, a 2³ factorial design reduces the number of trials by 50% while capturing interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. pH) to pinpoint optimal conditions .
Q. How should researchers resolve contradictions in spectroscopic data or bioassay results?
- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations) to rule out impurities .
- Dose-response assays : Replicate bioassays under controlled conditions (e.g., fixed incubation times) to distinguish true activity from artifacts. Use positive/negative controls rigorously .
Q. What methodologies are recommended for studying interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Q. What role does AI-driven software play in accelerating research on this compound?
Q. What are emerging research directions for this compound in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
